2,3,5,6-tetramethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and the nitrogen atom in a specific arrangement . They are known to have various biological activities.
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The negative charges are gathered around the oxygen atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene derivatives, were assessed through in vitro tests like the Salmonella reverse-mutation assay and cell-transformation assay. The studies aimed to understand the carcinogenic potential of these analogues, indicating the importance of thiophene structures in evaluating chemical safety and potential risks (Ashby et al., 1978).
Applications in Medicinal Chemistry
Thiophene and its derivatives are significant in medicinal chemistry, attributed to their presence in compounds with antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. Research has highlighted the synthesis and potential therapeutic applications of thiophene derivatives, underscoring their value as intermediates in drug discovery and development processes (Xuan, 2020).
Role in Bioactive Molecules
Furan and thiophene rings are crucial in the design of bioactive molecules, especially in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. Such compounds demonstrate significant antiviral, antitumor, and antimycobacterial activities. The review by Ostrowski (2022) emphasizes the importance of these heterocyclic rings in enhancing the activity and selectivity of bioactive compounds, showing their potential in various therapeutic areas (Ostrowski, 2022).
Cytochrome P450 Isoform Inhibition
The selectivity of thiophene derivatives as inhibitors of cytochrome P450 isoforms is crucial for understanding drug-drug interactions and metabolic pathways. Such compounds can be designed to influence specific P450 enzymes, impacting the pharmacokinetics of co-administered drugs. This area of research is vital for the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).
Future Directions
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13-7-14(2)16(4)20(15(13)3)26(23,24)22-10-17-8-19(11-21-9-17)18-5-6-25-12-18/h5-9,11-12,22H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNBUABMKJBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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